molecular formula C10H10N2O2S B11814837 ethyl N-(1,2-benzothiazol-3-yl)carbamate CAS No. 104121-54-2

ethyl N-(1,2-benzothiazol-3-yl)carbamate

Cat. No.: B11814837
CAS No.: 104121-54-2
M. Wt: 222.27 g/mol
InChI Key: XNYFYVLXYRSCPX-UHFFFAOYSA-N
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Description

Ethyl N-(1,2-benzothiazol-3-yl)carbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1,2-benzothiazol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl N-(1,2-benzothiazol-3-yl)carbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl N-(1,2-benzothiazol-3-yl)carbamate include other benzothiazole derivatives such as:

  • 2-Aminobenzothiazole
  • Benzothiazole-2-thiol
  • 6-Nitrobenzothiazole

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ethyl carbamate group enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in various applications .

Properties

CAS No.

104121-54-2

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl N-(1,2-benzothiazol-3-yl)carbamate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)11-9-7-5-3-4-6-8(7)15-12-9/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

XNYFYVLXYRSCPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NSC2=CC=CC=C21

Origin of Product

United States

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